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Executive Summary
Diacetyl-bis(4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a small, lipophilic, orally

bioavailable, and blood-brain barrier-permeant copper complex that has emerged as a

promising therapeutic candidate for several neurodegenerative diseases.[1][2] Originally

developed as a hypoxia imaging agent, its neuroprotective properties have been extensively

documented in preclinical models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease

(PD), and stroke.[3][4] The compound is currently under clinical investigation, having completed

Phase 1 trials for ALS and PD and progressed to later-stage testing.[4]

The neuroprotective mechanisms of Cu(II)ATSM are multifaceted. Key proposed actions

include the correction of copper dyshomeostasis, particularly by improving the metallation and

stability of mutant Superoxide Dismutase 1 (SOD1) in relevant ALS models; potent antioxidant

activity, including the reduction of oxidative and nitrosative stress; inhibition of ferroptosis, an

iron-dependent form of cell death; and modulation of neuroinflammation.[4][5][6] This guide

provides a comprehensive technical overview of the core evidence supporting the

neuroprotective effects of Cu(II)ATSM, presenting quantitative data, detailed experimental

protocols, and visualizations of its mechanisms and experimental workflows.
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Mechanisms of Neuroprotective Action
The therapeutic potential of Cu(II)ATSM stems from its ability to intervene in multiple

pathological pathways common to neurodegenerative diseases.

Copper Delivery and Protein Stabilization
In the context of ALS caused by mutations in SOD1, a primary mechanism involves the delivery

of bioavailable copper to the central nervous system. Mutant SOD1 often exists in a copper-

deficient state, which promotes misfolding and aggregation, leading to cellular toxicity.[5][7]

Cu(II)ATSM can cross the blood-brain barrier, where it is thought to release its copper cargo

within cells experiencing reductive stress.[8] This copper is then incorporated into apo-SOD1,

converting it to a more stable, fully metallated (holo) form.[5][7][9] Paradoxically, this

stabilization can increase the total amount of mutant SOD1 protein in tissues, but it

concurrently reduces its toxicity, leading to improved motor neuron survival and function in

preclinical models.[5][7]

Antioxidant and Anti-Ferroptotic Activity
Oxidative and nitrosative stress are hallmarks of neurodegeneration. Cu(II)ATSM has been

shown to mitigate this damage by reducing protein nitration and oxidation in the CNS of animal

models.[10] It is a potent scavenger of peroxynitrite, a highly reactive species that can damage

a wide range of biomolecules.[3][11]

Furthermore, recent evidence has identified Cu(II)ATSM as a powerful inhibitor of ferroptosis, a

form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Affected

tissues in ALS and PD share features consistent with ferroptosis, including elevated iron, low

glutathione, and increased lipid peroxidation.[4] Cu(II)ATSM acts as a radical-trapping

antioxidant, inhibiting the propagation of lipid radicals with a potency approaching that of

reference antiferroptotic compounds like liproxstatin-1.[4] This action is independent of

modulating iron's oxidation state, suggesting a direct quenching of lipid radicals.[4]

Anti-Inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to

neuronal damage. Cu(II)ATSM demonstrates potent anti-inflammatory properties. In vivo, it

reduces acute cerebrovascular inflammation in response to a systemic lipopolysaccharide
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(LPS) challenge.[1][6][12] In vitro, it suppresses the production of pro-inflammatory mediators

such as nitric oxide (NO), monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor

(TNF), and interleukin 6 (IL-6) in activated primary microglia and astrocytes.[1][6][12] These

effects are associated with increased intracellular copper levels and the upregulation of the

neuroprotective protein metallothionein-1.[1][6][12]

Data Presentation: Preclinical and In Vitro Efficacy
The following tables summarize key quantitative data from preclinical and in vitro studies,

demonstrating the therapeutic potential of Cu(II)ATSM across various models of

neurodegeneration.

Table 1: Efficacy of Cu(II)ATSM in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
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Animal Model Dosing Regimen Key Outcomes Reference(s)

SOD1G37R Mice
30-100 mg/kg/day,
oral

Dose-dependent
improvement in
locomotor function
(rotarod) and
survival (up to 26%
increase at highest
dose).

[13]

SOD1G37R Mice 60 mg/kg/day, oral

Increased levels of

fully metallated holo-

SOD1; decreased

levels of Cu-deficient

SOD1 in spinal cord.

[5][7]

SOD1G93A Mice 30 mg/kg/day, oral

Mitigated decline in

motor function,

protected motor

neurons, extended

survival.

SOD1G93A Mice 50 mg/kg (twice daily)

Significantly increased

SOD1 enzymatic

activity in the spinal

cord.

[14]

| SOD1G93A Mice | 30 mg/kg/day, oral | Reduced protein carbonyls and 3-nitrotyrosine levels

in spinal cord tissue. |[10][15] |

Table 2: Efficacy of Cu(II)ATSM in Animal Models of Parkinson's Disease (PD)
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Animal Model Dosing Regimen Key Outcomes Reference(s)

MPTP-lesioned
Mice

15 mg/kg, oral

43% increase in
survival of
Substantia Nigra
pars compacta
(SNpc) neurons.

[3]

MPTP-lesioned Mice 30 mg/kg, oral

61% increase in

survival of SNpc

neurons; 122%

increase in striatal

dopamine levels.

[3][16]

6-OHDA-lesioned

Mice
30 mg/kg, oral

Significant increase in

survival of SNpc

dopaminergic

neurons.

[3][16]

| hA53T α-synuclein Mice | 30 mg/kg, oral | Improved motor performance and rescued SNpc

dopaminergic neurons. |[3] |

Table 3: Neuroprotective and Anti-inflammatory Effects of Cu(II)ATSM In Vitro
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Cell Model
Insult/Stimulan
t

Cu(II)ATSM
Conc.

Key Outcomes Reference(s)

Differentiated
SH-SY5Y Cells

SIN-1
(Peroxynitrite
donor)

40 µM

26% increase
in cell viability;
51% reduction
in
nitrotyrosine
levels.

[3]

Primary Cortical

Neurons

RSL3

(Ferroptosis

inducer)

EC50: 143 nM

Potent rescue of

ferroptotic cell

death.

[4]

Primary Microglia IFNγ/TNFα 0.5 µM

~50%

suppression of

NO production;

significant

reduction in TNF

secretion.

[1]

| Primary Astrocytes | LPS | 0.5 µM | Significant reduction in NO and MCP-1 secretion. |[1] |

Table 4: Summary of Early-Phase Clinical Trials
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Disease
Trial
Identifier

Phase
Key
Objective(s)

Status/Outc
ome

Reference(s
)

ALS
NCT028706
34

1

Assess
safety,
tolerability,
and
pharmacoki
netics of
escalating
oral doses.

Completed.
Found to be
well-
tolerated.
Showed
promising
benefits on
functional
and
cognitive
scales.

[4][17][18]

Parkinson's

Disease

NCT0320492

9
1

Establish the

recommende

d phase 2

dose (RP2D)

and assess

tolerability.

Completed.

Showed

benefits in

disease

severity

(UPDRS) and

quality of life

(PDQ-39).

[4][19]

| ALS | NCT04082832 | 2/3 | Assess the efficacy and safety of Cu(II)ATSM in ALS participants. |

Not recruiting (as of late 2022). |[20] |

Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the neuroprotective

effects of Cu(II)ATSM.

Protocol 1: Synthesis of Cu(II)ATSM
Objective: To synthesize the Cu(II)ATSM complex for research use. This protocol is adapted

from published procedures.[21][22]

Part A: Synthesis of the ATSM Ligand (H2ATSM)
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Dissolve 4-Methyl-3-thiosemicarbazide (2 equivalents, e.g., 1.2 g, 11.4 mmol) in ethanol

(e.g., 50 mL) with heating and stirring.

Add a solution of diacetyl (2,3-butanedione) (1 equivalent, e.g., 0.5 mL, 5.7 mmol) in

ethanol dropwise to the heated solution.

Add 5-6 drops of glacial acetic acid to the reaction mixture.

Reflux the mixture at 60–70 °C for 4 hours, during which a white precipitate will form.

Allow the mixture to cool and store at 4 °C overnight to ensure complete precipitation.

Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Synthesis of the Cu(II)ATSM Complex

Dissolve the synthesized ATSM ligand (1 equivalent, e.g., 0.1 g, 0.38 mmol) in ethanol.

In a separate flask, dissolve copper(II) acetate (1 equivalent, e.g., 0.0768 g, 0.38 mmol) in

ethanol.

Add the copper acetate solution dropwise to the ligand solution. The solution color will

change to brown-red.

Reflux the reaction mixture at 60–70 °C for 3-4 hours.

Cool the mixture and collect the resulting precipitate by filtration. Wash with ethanol and

dry.

Characterization: Confirm product identity and purity using techniques such as NMR, ESI-

Mass Spectrometry, and UV-Vis Spectroscopy.[21][22]

Protocol 2: In Vivo Efficacy Assessment in an MPTP
Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of Cu(II)ATSM on dopaminergic neurons in

a toxin-induced mouse model of PD.[3]
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Materials: C57BL/6 mice, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Cu(II)ATSM,

vehicle (e.g., saline or appropriate solvent), gavage needles, equipment for stereological cell

counting.

Procedure:

Lesioning: Acclimatize mice to housing conditions. Administer MPTP (e.g., 40 mg/kg,

intraperitoneally) to induce loss of dopaminergic neurons in the substantia nigra.

Treatment: 24 hours post-lesioning, begin daily oral gavage treatment. Divide mice into

groups: Vehicle control, Cu(II)ATSM (e.g., 15 mg/kg), and Cu(II)ATSM (e.g., 30 mg/kg).

Dosing Period: Continue daily treatment for a predefined period (e.g., 20 days).

Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with

saline followed by 4% paraformaldehyde. Harvest brains for histological analysis.

Endpoint Analysis:

Neuroprotection: Section the substantia nigra and perform Nissl staining. Use unbiased

stereological methods to count the total number of surviving neurons in the SNpc.

Compare cell counts between vehicle- and Cu(II)ATSM-treated groups.

Dopamine Metabolism: Analyze striatal tissue using HPLC to quantify levels of

dopamine and its metabolites. Perform Western blotting or immunohistochemistry for

tyrosine hydroxylase (TH) to assess dopaminergic neuron integrity.

Protocol 3: In Vitro Ferroptosis Inhibition Assay
Objective: To determine the ability of Cu(II)ATSM to prevent ferroptotic cell death in a

neuronal cell culture model.[4]

Materials: Primary cortical neurons or a neuronal cell line (e.g., N27), cell culture medium,

RSL3 (GPX4 inhibitor to induce ferroptosis), Cu(II)ATSM, Liproxstatin-1 (positive control),

reagents for viability assay (e.g., MTT or LDH release), reagents for lipid peroxidation

measurement (e.g., C11-BODIPY 581/591).

Procedure:
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Cell Plating: Plate neurons in appropriate multi-well plates and allow them to adhere and

differentiate.

Treatment: Pre-treat cells with a dose range of Cu(II)ATSM, liproxstatin-1, or vehicle for a

short period (e.g., 1-2 hours).

Induction of Ferroptosis: Add RSL3 (at a predetermined toxic concentration) to the wells to

induce ferroptosis.

Incubation: Incubate for a specified time (e.g., 24 hours).

Endpoint Analysis:

Cell Viability: Measure cell viability using an MTT assay (measures metabolic activity) or

by quantifying LDH release (measures membrane integrity).

Lipid Peroxidation: In a parallel experiment, load cells with C11-BODIPY 581/591 dye

before or during treatment. Measure the shift in fluorescence from red to green using

flow cytometry or fluorescence microscopy to quantify lipid peroxidation.

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for Cu(II)ATSM's

ability to rescue cell death and compare its potency to the positive control.

Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to

Cu(II)ATSM's mechanisms and experimental evaluation.
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Click to download full resolution via product page

Caption: Overview of Cu(II)ATSM's multifaceted neuroprotective mechanisms.
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Caption: Cu(II)ATSM corrects SOD1 metallation to prevent toxicity.
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Caption: General workflow for a preclinical in vivo study of Cu(II)ATSM.
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Caption: Cu(II)ATSM inhibits ferroptosis by trapping lipid radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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